molecular formula C9H9NO3 B014992 4-Nitrocinnamyl alcohol CAS No. 1504-63-8

4-Nitrocinnamyl alcohol

Cat. No. B014992
CAS RN: 1504-63-8
M. Wt: 179.17 g/mol
InChI Key: LGXXEDSIJZHDBN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrocinnamyl alcohol is a compound that is part of the β-nitrostyrene family. It has been studied for its unique properties and potential applications in organic chemistry.

Synthesis Analysis

  • β-Nitrostyrenes like 4-Nitrocinnamyl alcohol can be synthesized using scaffolds that facilitate Michael addition reactions with various nucleophiles. These derivatives can undergo transformations to yield functionalized products, although challenges exist in achieving certain configurations due to steric hindrances (Asahara et al., 2018).

Molecular Structure Analysis

  • The molecular structure of related nitro-substituted compounds has been studied using UV-vis spectroscopy, revealing insights into solute-solvent interactions and molecular interactions within various mediums (Nandi et al., 2012).

Chemical Reactions and Properties

  • 4-Nitrocinnamyl alcohol is involved in various chemical reactions, such as the organocatalytic asymmetric Michael/hemiacetalization/acyl transfer reaction, which produces enantiopure chromans (Maity & Pan, 2018).
  • Additionally, reactions of 4-Nitrocinnamyl alcohol derivatives with secondary alicyclic amines have been kinetically investigated, providing insights into reaction mechanisms and interactions (Castro et al., 2003).

Physical Properties Analysis

  • The synthesis and structure of 4-Nitrocinnamyl alcohol derivatives have been examined, revealing important details about their crystal structure and physical properties (Zelenin et al., 1997).

Chemical Properties Analysis

  • Studies on the biosynthesis of 4-hydroxycinnamyl alcohols, which are structurally related to 4-Nitrocinnamyl alcohol, have shown effective transformation methods using biocatalysts, highlighting the environmental friendliness and efficiency of these processes (Liu et al., 2017).
  • Other research has focused on the solvatochromic behavior of similar nitrostyryl derivatives in various solvents, shedding light on the chemical behavior of these compounds in different environments (Stock et al., 2018).

Scientific Research Applications

  • Protein Crosslinking and Affinity Labeling : 4-Nitrophenyl ethers, closely related to 4-Nitrocinnamyl alcohol, have been identified as potential high-yield photoreagents useful in protein crosslinking and affinity labeling, with applications in biomedical research (Jelenc, Cantor, & Simon, 1978).

  • Corrosion Inhibition : Yttrium 4-nitrocinnamate has demonstrated efficacy in inhibiting corrosion of AS1020 steel, even at low concentrations. This compound maintains uniform and smooth surfaces on the steel, suggesting its potential in materials science and engineering (Hiển et al., 2017).

  • Environmental Impact : The effects of 4-nitrophenol, a derivative of 4-nitrocinnamyl alcohol, on aquatic ecosystems have been studied. It significantly disrupts ecosystems, affecting pH, algae balance, and fauna development (Zieris, Feind, & Huber, 1988).

  • Chemical Reaction Studies : Research on 4-nitroimidazole, a compound structurally similar to 4-nitrocinnamyl alcohol, reveals insights into its one-electron reduction in protic media, producing a stable nitro radical anion. This study is significant for understanding the chemical behavior of nitro compounds in various environments (Carbajo et al., 2002).

  • Medical Research : 4-Hydroxybenzyl alcohol, related to 4-nitrocinnamyl alcohol, has been shown to reduce infarct volumes and improve neurological outcomes in rats with transient focal cerebral ischemia, indicating its potential in neuroprotective treatments (Yu et al., 2010).

  • Antioxidant Properties : 2-Bromo-3-hydroxy-2-nitroproylcinnamate, structurally related to 4-nitrocinnamyl alcohol, has shown potential as an artificial antioxidant in reducing alcohol-induced oxidative damage in rats (Malik et al., 2020).

Future Directions

While 4-Nitrocinnamyl alcohol is a compound useful in organic synthesis2, there is a lack of clinical studies on its pharmacological importance11. Further research is needed to explore its potential applications and benefits.


Please note that this information is based on the available resources and might not be fully comprehensive or up-to-date.


properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXXEDSIJZHDBN-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrocinnamyl alcohol

CAS RN

1504-63-8
Record name 2-Propen-1-ol, 3-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, 3-(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-3-(4-Nitrophenyl)prop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrocinnamyl alcohol
Reactant of Route 2
4-Nitrocinnamyl alcohol
Reactant of Route 3
4-Nitrocinnamyl alcohol
Reactant of Route 4
4-Nitrocinnamyl alcohol
Reactant of Route 5
4-Nitrocinnamyl alcohol
Reactant of Route 6
4-Nitrocinnamyl alcohol

Citations

For This Compound
38
Citations
R Ding, Y He, X Wang, J Xu, Y Chen, M Feng, C Qi - Molecules, 2011 - mdpi.com
… 4-Nitrocinnamyl alcohol reacted with TsCl to give 4-nitrocinnamyl chloride in 51% yield (entry 10 in Table 1), which could be explained by the same way as the formation of 4-…
Number of citations: 104 0-www-mdpi-com.brum.beds.ac.uk
B Elpern, LN Gardner, L Grumbach - Journal of the American …, 1957 - ACS Publications
Method B.—A solution of 8 g. of 5-nitro-o-cresol1 in 30 ml. of ethanol was hydrogenated over platinum oxide cata-lyst. The product was isolated by evaporation to dryness and …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk
S Burmaoglu, AO Yilmaz, P Taslimi, O Algul… - Archiv Der …, 2018 - Wiley Online Library
A series of novel phloroglucinol derivatives were designed, synthesized, characterized spectroscopically and tested for their inhibitory activity against selected metabolic enzymes, …
MHA Janssen, JFC Castellana, H Jackman, PJ Dunn… - Green chemistry, 2011 - pubs.rsc.org
… 4-Nitrocinnamyl alcohol 2d was only sufficiently soluble in MeOAc containing a few % water from the 0.4% borax solution, thus we switched to this solvent for a comparative study with …
Number of citations: 32 0-pubs-rsc-org.brum.beds.ac.uk
RS Cowles, JR Miller, RM Hollingworth… - Journal of chemical …, 1990 - Springer
… 34% increase in numbers of eggs with 4-nitrophenethyl alcohol and (E)-4-nitrocinnamyl alcohol suggests that they are possible stimulants at 0.1%. Compounds 34-50, with standard …
J Bartáček, P Drabina, J Váňa, M Sedlák - Reactive and Functional …, 2019 - Elsevier
… From the results presented in Table 3, it is obvious that with the application of the copolymer 2 high conversion and enantioselectivity for both (E)-4-nitrocinnamyl alcohol (98%, 98% ee) …
E Fan, Y Oei, E Sweet, T Uno… - Journal of the American …, 1996 - ACS Publications
… Further characterization of these two antibodies was carried out with the more soluble substrate, 4-nitrocinnamyl alcohol (1b). Catalysis followed Michaelis−Menten kinetics, and the …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
M Dabek - 2012 - search.proquest.com
… any remaining oxalyl chloride, an orange oil was obtained, and was quickly dissolved in anhydrous dichloromethane once again to which two equivalents of 4-nitrocinnamyl alcohol …
A Capperucci, M Clemente, A Cenni… - ChemSusChem, 2023 - Wiley Online Library
… Interestingly, the reduction of 4nitrocinnamyl alcohol selectively provided 4-aminocinnamyl alcohol 1t, thus highlighting how the methodology well tolerates the presence of both …
BK Banik, M Suhendra, I Banik… - Synthetic …, 2000 - Taylor & Francis
… For example, 4-nitrocinnamyl alcohol was reduced to the 4-aminocinnamyl alcohol in good yield by the reagent system. Therefore, because of its effectiveness and non-toxic nature we …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.